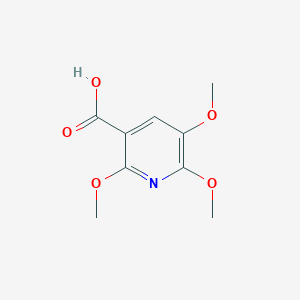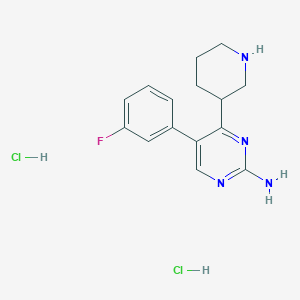![molecular formula C10H9N3O2 B1402717 (E)-3-(1H-ピラゾロ[3,4-b]ピリジン-5-イル)アクリル酸メチル CAS No. 1305332-65-3](/img/structure/B1402717.png)
(E)-3-(1H-ピラゾロ[3,4-b]ピリジン-5-イル)アクリル酸メチル
概要
説明
(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine rings in its structure contributes to its unique chemical properties and reactivity.
科学的研究の応用
(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
作用機序
Target of Action:
The primary target of “(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate” is ZAK kinase . ZAK (also known as MLTK) is a serine/threonine kinase involved in various cellular processes, including cell growth, inflammation, and stress responses .
Mode of Action:
“(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate” interacts with the ATP-binding site of ZAK. By inhibiting ZAK’s kinase activity, it disrupts downstream signaling pathways. This leads to altered gene expression, cell cycle regulation, and cellular responses .
Biochemical Pathways:
The affected pathways include the MAPK (mitogen-activated protein kinase) pathway and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Inhibition of ZAK impacts these pathways, influencing cell survival, proliferation, and immune responses .
生化学分析
Biochemical Properties
(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with tropomyosin receptor kinases, which are crucial for cell proliferation and differentiation . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is essential for its potential use in cancer therapy, as it can inhibit the proliferation of cancer cells by targeting these kinases.
Cellular Effects
The effects of (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of certain cancer cell lines, such as the Km-12 cell line, by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways . Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis.
Molecular Mechanism
At the molecular level, (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate exerts its effects through several mechanisms. It binds to the active site of tropomyosin receptor kinases, leading to the inhibition of their kinase activity . This binding prevents the phosphorylation of downstream targets, thereby blocking signal transduction pathways that promote cell proliferation and survival. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound possesses good plasma stability, which is essential for its sustained activity in biological systems . Over time, the compound’s effects on cells may vary, with prolonged exposure leading to increased apoptosis and reduced cell viability. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, particularly CYP2C9 . The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential interactions with other drugs. Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetic properties and minimizing adverse effects.
Transport and Distribution
The transport and distribution of (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with plasma proteins, which can influence its distribution and accumulation in different tissues . Additionally, its transport across cell membranes may involve active transport mechanisms, which are essential for its cellular uptake and localization.
Subcellular Localization
The subcellular localization of (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments. Understanding its localization is important for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the acrylate group. One common method starts with the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine ring system. This can be achieved through the reaction of hydrazines with pyridine derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and related heterocyclic compounds such as:
Uniqueness
(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate is unique due to its specific substitution pattern and the presence of the acrylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
methyl (E)-3-(1H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-9(14)3-2-7-4-8-6-12-13-10(8)11-5-7/h2-6H,1H3,(H,11,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBXJLHUQAFETJ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(NN=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=C(NN=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402634.png)


![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1402642.png)



![3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine](/img/structure/B1402649.png)
![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)




